molecular formula C7H7BrO3 B1620881 Methyl 5-(bromomethyl)-2-furoate CAS No. 70117-25-8

Methyl 5-(bromomethyl)-2-furoate

Cat. No. B1620881
CAS RN: 70117-25-8
M. Wt: 219.03 g/mol
InChI Key: WHBQNMWZLZKDSD-UHFFFAOYSA-N
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Description

Methyl 5-(bromomethyl)-2-furoate is a chemical compound that belongs to the family of furoate esters. It has been widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Catalytic Arylation

Methyl 5-bromo-2-furoate has been utilized as an alternative reagent for palladium-catalysed direct arylation of heteroaromatics, facilitating the synthesis of biheteroaryls in high yields (Fu, Zhao, Bruneau, & Doucet, 2012). This method allows for a broad variety of heteroaromatics to be coupled with this compound, showcasing its versatility in organic synthesis.

Synthesis of Arylated Furans

The use of methyl 5-bromo-2-furoate in the palladium-catalysed direct arylation process has been found effective for creating 5-arylfurans regioselectively, without decarboxylation, and leading to 2,5-diarylfurans (Fu & Doucet, 2011). This represents an efficient alternative to conventional methods of synthesizing mono- or poly-arylated furans.

Anodic Oxidation Studies

The anodic oxidation of methyl 5-acetyl-2-furoate, a derivative of methyl 5-(bromomethyl)-2-furoate, leads to the formation of various ring-opened diesters and lactones, providing insights into the electrochemical behavior of such compounds (Torii, Tanaka, & Okamoto, 1972).

Oxidative Esterification

Methyl 2-furoate, closely related to methyl 5-(bromomethyl)-2-furoate, has been employed in the oxidative esterification of 5-hydroxymethylfurfural (HMF) to produce corresponding esters using catalysts. This process exemplifies its potential in catalytic applications and organic synthesis (Deng et al., 2014).

Biomass Transformation

Methyl 5-(bromomethyl)-2-furoate's derivatives have been explored in biomass transformation processes, like the production of alkyl 5-benzyl-2-furoates. These compounds serve as intermediates for synthesizing fine chemicals, highlighting the compound's relevance in sustainable chemistry (Arias, Climent, Corma, & Iborra, 2016).

properties

IUPAC Name

methyl 5-(bromomethyl)furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO3/c1-10-7(9)6-3-2-5(4-8)11-6/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHBQNMWZLZKDSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(O1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10362580
Record name Methyl 5-(bromomethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-(bromomethyl)-2-furoate

CAS RN

70117-25-8
Record name Methyl 5-(bromomethyl)-2-furoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10362580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AL Mndzhoian - Syntheses of Heterocyclic Compounds, 1959 - Springer
A mixture of 126 g (1 mole) of methyl 2-furoate (see p. 27), bp 180–181/760 mm, 250 ml of dry dichloroethane (Note 1), 45 g of paraformaldehyde (1.5 moles calculated as formaldehyde…
Number of citations: 0 link.springer.com
AL Mndzhoian - 2013 - books.google.com
The chemistry of heterocyclic compounds now forms one of the most extensive and important branches of organic chemistry. The rapid expansion of investigation in this field is due …
Number of citations: 17 www.google.com

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